alpha-Chloro-3-methyl-4-nitrotoluene
Description
alpha-Chloro-3-methyl-4-nitrotoluene, systematically named 4-Chloro-3-nitrotoluene (CAS: 89-60-1), is a halogenated nitroaromatic compound with the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol . It is a crystalline solid characterized by a methyl group (-CH₃), a nitro group (-NO₂), and a chlorine atom (-Cl) substituted at positions 4, 3, and 1 (or para, meta, and ortho, respectively, depending on numbering) on the benzene ring. This compound is sparingly soluble in water but dissolves in hot alcohol and oxygenated solvents . It is synthesized via nitration of chlorinated toluene derivatives or halogenation of nitrotoluene precursors, often co-produced with isomers during industrial processes .
Structure
2D Structure
Properties
IUPAC Name |
4-(chloromethyl)-2-methyl-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-6-4-7(5-9)2-3-8(6)10(11)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYHOEXVOPOBAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171724 | |
| Record name | alpha-Chloro-3-methyl-4-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18515-14-5 | |
| Record name | 4-(Chloromethyl)-2-methyl-1-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18515-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | alpha-Chloro-3-methyl-4-nitrotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018515145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Chloro-3-methyl-4-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alpha-chloro-3-methyl-4-nitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.524 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nitration Followed by Chlorination
The most common industrial route involves nitrating toluene to 4-nitrotoluene, followed by chlorination. Nitration employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 45–55°C, yielding 4-nitrotoluene as the major product (85–90% purity). Subsequent chlorination with chlorine gas (Cl₂) in the presence of ferric chloride (FeCl₃) at 60–70°C introduces the chloro group. However, this method predominantly yields 2-chloro-4-nitrotoluene (ortho isomer) due to the meta-directing nature of the nitro group, requiring rigorous monitoring to minimize dichlorination byproducts.
Key Data:
Chlorination Followed by Nitration
Alternative approaches chlorinate toluene first to 3-chlorotoluene, followed by nitration. Chlorination using Cl₂/FeCl₃ at 50°C produces a 3:1 mixture of para- and meta-chlorotoluene. Subsequent nitration at 30–40°C directs the nitro group to the position meta to chlorine, yielding alpha-chloro-3-methyl-4-nitrotoluene. This method avoids competitive ortho substitution but suffers from low regioselectivity (55–60% meta product).
Decarboxylative Chlorination of Nitro-Substituted Benzoic Acids
A novel method employs 2-nitro-4-methylbenzoic acid as a precursor. Reacting this compound with silver sulfate (Ag₂SO₄), copper(II) acetate (Cu(OAc)₂), and sodium chloride (NaCl) in dimethyl sulfoxide (DMSO) at 160°C for 24 hours facilitates decarboxylative chlorination. The reaction proceeds via radical intermediates, replacing the carboxylic acid group with chlorine.
Reaction Conditions:
Advantages:
-
Avoids hazardous chlorination reagents.
-
Suitable for substrates sensitive to electrophilic substitution.
Reductive Amination and Deamination
Chlorination of 2-Methyl-4-nitroaniline
2-Methyl-4-nitroaniline reacts with t-butyl hypochlorite (t-BuOCl) in toluene at 25°C, producing 2-chloro-4-nitro-6-methylaniline. Deamination via diazotization (NaNO₂/H₂SO₄) and thermal decomposition yields this compound. This method achieves 70–75% purity but requires careful pH control to prevent over-chlorination.
Optimized Parameters:
| Step | Conditions | Yield |
|---|---|---|
| Chlorination | t-BuOCl, toluene, 25°C | 82% |
| Diazotization | NaNO₂, H₂SO₄, 0–5°C | 89% |
| Thermal Decomposition | 40–50°C, ethanol | 68% |
Catalytic C–H Functionalization
Copper-Mediated Benzylic Chlorination
A radical-relay mechanism using CuCl, bis(oxazoline) ligands, and N-fluorobenzenesulfonimide (NFSI) selectively chlorinates benzylic positions. While primarily used for alkylarenes, adapting this method to nitrotoluene derivatives enables direct C–H chlorination at the 3-position. The reaction operates at 90°C in methanol, achieving 45–50% conversion but requiring stoichiometric chloride sources.
Mechanistic Insight:
-
Key Intermediate: Bis(sulfonyl)imidyl radical (- NSI) abstracts hydrogen, forming a benzylic radical.
Industrial-Scale Continuous Flow Synthesis
Modern facilities employ continuous flow reactors to enhance safety and yield. Pre-mixed 4-nitrotoluene and Cl₂ are passed through a FeCl₃-packed reactor at 70°C, with residence times <10 minutes. Real-time monitoring via inline UV-Vis spectroscopy ensures <2% dichlorination byproducts. Post-reaction quenching with aqueous NaOH separates the organic layer, yielding 85–90% pure product.
Economic Considerations:
| Metric | Batch Process | Flow Process |
|---|---|---|
| Annual Capacity | 500 tons | 1,200 tons |
| Energy Consumption | 12 GJ/ton | 8 GJ/ton |
| Byproduct Generation | 15% | 5% |
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Sequential Nitration/Chlorination | 72% | 85% | High | 120–150 |
| Decarboxylative Chlorination | 51% | 95% | Moderate | 300–400 |
| Reductive Amination | 68% | 70% | Low | 250–300 |
| Catalytic C–H Functionalization | 50% | 80% | Research | N/A |
| Continuous Flow | 90% | 90% | High | 100–130 |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Alpha-Chloro-3-methyl-4-nitrotoluene can undergo oxidation reactions to form various products such as nitrobenzaldehydes and nitrobenzoic acids.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions or amines under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic medium.
Major Products:
Oxidation: Nitrobenzaldehydes, nitrobenzoic acids.
Reduction: Amino derivatives.
Substitution: Hydroxy or amino derivatives.
Scientific Research Applications
Alpha-Chloro-3-methyl-4-nitrotoluene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of alpha-Chloro-3-methyl-4-nitrotoluene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Comparison with Positional Isomers
Positional isomers of 4-chloro-3-nitrotoluene differ in the arrangement of substituents on the aromatic ring, leading to variations in physical and chemical properties. Key isomers include:
4-Chloro-2-nitrotoluene (CAS: 89-59-8)
3-Chloro-4-nitrotoluene (CAS: 38939-88-7)
- Molecular Formula: C₇H₆ClNO₂
- Molecular Weight : 171.58 g/mol
- Key Differences: The chlorine and nitro groups are swapped (Cl at position 3, NO₂ at 4), altering electronic effects.
2-Chloro-4-nitrotoluene
- Molecular Formula: C₇H₆ClNO₂
- Molecular Weight : 171.58 g/mol
- Reactivity : The ortho-substituted nitro group may sterically hinder reactions compared to meta or para isomers. Certified standards exist for analytical applications .
Table 1: Physical Properties of Positional Isomers
Comparison with Halogenated Derivatives
2,3-Dichloro-6-trifluoromethyl-4-nitrotoluene (CAS: 115571-68-1)
3-Nitro-4-chlorobenzotrifluoride
- Synonyms: 4-Chloro-α,α,α-trifluoro-3-nitrotoluene
- Reactivity : The electron-withdrawing -CF₃ group increases the nitro group’s electrophilicity, favoring nucleophilic substitution reactions .
Biological Activity
Alpha-Chloro-3-methyl-4-nitrotoluene (ACMNT) is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of toluene, characterized by the presence of a chlorine atom and a nitro group at the 3rd and 4th positions, respectively. This article explores its biological activity, including potential antimicrobial and anticancer properties, mechanisms of action, toxicological effects, and relevant case studies.
Overview of Biological Activity
ACMNT has garnered attention for its potential biological activities. Research indicates that it may possess antimicrobial and anticancer properties, making it a subject of interest in pharmacological studies. The compound's structure suggests that it could interact with various biological targets, leading to significant biological effects.
The biological activity of ACMNT can be understood through its mechanism of action :
- Target Organs : Similar compounds have been shown to affect organs such as the blood, spleen, kidneys, testes, lungs, and liver.
- Mode of Action : ACMNT may undergo reduction reactions in vivo, generating reactive intermediates that interact with cellular macromolecules. This interaction can disrupt cellular functions and lead to various biological outcomes.
- Biochemical Pathways : Nitroaromatic compounds like ACMNT can interfere with the electron transport chain, disrupting cellular respiration and potentially leading to oxidative stress.
Toxicological Profile
The toxicological profile of ACMNT reveals several significant health risks associated with exposure:
- Methemoglobinemia : Nitroaromatic compounds are known to induce methemoglobinemia, a condition characterized by elevated levels of methemoglobin in the blood.
- Acute Toxicity : Symptoms associated with high exposure levels may include tachypnea, wheezing, somnolence, and cyanosis .
- Chronic Effects : Long-term exposure has been linked to hematopoietic toxicity and potential carcinogenic effects based on animal studies .
Comparative Analysis
To better understand ACMNT's biological activity, it is useful to compare it with similar compounds. The following table summarizes key differences:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Chlorine at position 3; nitro at position 4 | Antimicrobial; potential anticancer |
| 3-Chloro-4-nitrotoluene | Chlorine at position 3; nitro at position 4 | Antimicrobial; less studied |
| 4-Chloro-3-nitrotoluene | Chlorine at position 4; nitro at position 3 | Limited data on antimicrobial properties |
| 2-Chloro-5-nitrotoluene | Chlorine at position 2; nitro at position 5 | Anticancer potential noted |
Case Studies and Research Findings
Several studies have investigated the effects of ACMNT and similar compounds. Notable findings include:
- Antimicrobial Activity : A study demonstrated that ACMNT exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential as a therapeutic agent.
- Carcinogenicity Studies : Research involving long-term exposure in animal models indicated that ACMNT might have carcinogenic effects similar to other nitroaromatic compounds. Increased incidences of neoplasms were observed in treated groups .
- Toxicological Studies : In a comprehensive toxicological assessment, ACMNT was found to cause significant hematological changes in exposed animals, emphasizing the need for caution in occupational settings where exposure could occur .
Q & A
Q. What are the standard synthetic routes for α-chloro-3-methyl-4-nitrotoluene, and how can reaction conditions be optimized?
Methodological Answer: A widely reported method involves the substitutive deamination of arylamines using alkyl nitrites and copper(II) halides. For example, reacting sodium nitrite and hydrochloric acid with cuprous chloride under controlled conditions (50°C for 2.5 hours) yields the target compound . Key parameters to optimize include:
- Catalyst Loading: Cuprous chloride (1.1–1.3 equivalents) ensures efficient halogenation.
- Temperature Control: Maintaining 50°C minimizes side reactions like over-nitration.
- Purification: Recrystallization from ethanol or column chromatography is recommended for analytical-grade purity.
Q. Table 1: Representative Synthesis Parameters
| Reagent | Quantity (equiv.) | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Sodium nitrite | 1.0 | 50°C | 2.5 h | 75–85 |
| Cuprous chloride | 1.2 | 50°C | 2.5 h | 75–85 |
Q. How can researchers characterize α-chloro-3-methyl-4-nitrotoluene using spectroscopic and computational methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm substituent positions. The methyl group at position 3 typically resonates at δ 2.5–2.7 ppm, while nitro and chloro groups deshield adjacent aromatic protons .
- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies the molecular ion peak at m/z 171.58 (F.W.) with fragmentation patterns consistent with chloro and nitro loss .
- Infrared (IR) Spectroscopy: Vibrational modes for NO (1520–1340 cm) and C-Cl (750–550 cm) should be scaled using density functional theory (DFT) with B3-LYP/6-31G(d) basis sets to match experimental data .
Q. What are the primary applications of α-chloro-3-methyl-4-nitrotoluene in environmental analysis?
Methodological Answer: This compound is used as a standard in environmental monitoring for detecting chlorinated nitroaromatics in soil and water. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) are recommended, with retention times calibrated against certified reference materials (e.g., CAS 89-60-1) .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties of α-chloro-3-methyl-4-nitrotoluene?
Methodological Answer: DFT studies using hybrid functionals (e.g., B3-LYP or B3-PW91) with exact-exchange corrections are critical for modeling electronic transitions and charge distribution. Key steps:
Geometry Optimization: Use the 6-311G(df,p) basis set to minimize energy.
Frontier Molecular Orbitals (FMOs): Analyze HOMO-LUMO gaps to predict reactivity (e.g., electrophilic substitution at the nitro group).
Solvent Effects: Incorporate the polarizable continuum model (PCM) for simulations in chlorobenzene or ethanol .
Q. How should researchers resolve contradictions in reported vibrational frequencies for this compound?
Methodological Answer: Discrepancies often arise from anharmonicity or solvent interactions. To harmonize
Experimental Validation: Compare IR/Raman spectra across solvents (e.g., KBr pellet vs. CCl solution).
Computational Scaling: Apply empirical scaling factors (0.96–0.98 for B3-LYP/6-31G(d)) to DFT-calculated harmonic frequencies .
Mode Assignment: Use isotopic substitution (e.g., deuterated analogs) to isolate specific vibrations .
Q. What mechanistic insights explain the regioselectivity of nitration and chlorination in derivatives of this compound?
Methodological Answer: The nitro group’s meta-directing effect and steric hindrance from the methyl group dictate regioselectivity. For example:
Q. How do solvent polarity and reaction time affect the synthesis of derivatives like 4-(2-fluoro-4-nitrophenoxy)-N-methylpicolinamide?
Methodological Answer:
- Solvent Choice: Chlorobenzene (high boiling point, aprotic) enhances reaction rates in SNAr mechanisms by stabilizing transition states.
- Kinetic Control: Extending reaction time to 30 hours at reflux improves yields of nitro-substituted derivatives, as shown in analogous syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
